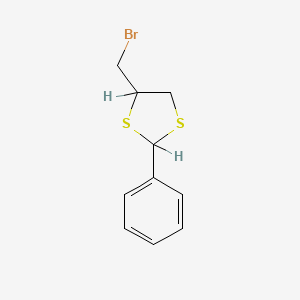
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 5-chloro-3-pyridyloxy group
Preparation Methods
The synthesis of 1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of the piperazine ring . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide an efficient route to arylpiperazines under aerobic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-((5-Chloropyridin-3-yl)oxy)ethyl)piperazine can be compared with other piperazine derivatives, such as:
Pyridazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Pyrrolopyrazine derivatives: Known for their antimicrobial and antifungal properties, these compounds share some similarities in their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClN3O |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1-[2-(5-chloropyridin-3-yl)oxyethyl]piperazine |
InChI |
InChI=1S/C11H16ClN3O/c12-10-7-11(9-14-8-10)16-6-5-15-3-1-13-2-4-15/h7-9,13H,1-6H2 |
InChI Key |
WIZKWARNMXQYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-3-isoxazolyl]-](/img/structure/B8628520.png)






![1-Piperazinecarbonyl chloride, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8628555.png)
![2-{[N-(4-Methoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B8628556.png)



![4-{[Cyano(phenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8628580.png)
